Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.4. The purity is usually 95%.
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Biological Activity
Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS: 724787-52-4) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.42 g/mol
- IUPAC Name : rel-benzyl (3R,4R)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
- Purity : 97% .
The compound features a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
This compound has been studied for its role in inhibiting various biological pathways, especially concerning immune modulation. It has been identified as a potential small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The PD-1/PD-L1 interaction is a mechanism by which tumors evade immune detection; thus, blocking this interaction can enhance anti-tumor immunity .
In Vitro Studies
Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on PD-L1 expression in tumor cells. This inhibition can potentially lead to increased T-cell activation and proliferation, promoting an immune response against cancer cells .
Case Studies
- Study on PD-L1 Inhibition : A study conducted by Lin et al. demonstrated that small molecules targeting the PD-L1 pathway could effectively disrupt the PD-1/PD-L1 interaction. Compounds similar to this compound were tested for their ability to enhance T-cell activity against tumor cells in vitro, showing promising results .
- Synthesis and Bioactivity Evaluation : A recent evaluation of various derivatives of piperidine-based compounds highlighted this compound as one of the most effective candidates for further development due to its favorable bioactivity profile and structural stability .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
benzyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBJXCKGMSJMY-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118224 | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724787-54-6 | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724787-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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